molecular formula C11H19N5 B13341509 N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B13341509
M. Wt: 221.30 g/mol
InChI Key: BOXFYDRAQPPFHD-UHFFFAOYSA-N
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Description

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine: is a synthetic organic compound characterized by a pyrimidine ring substituted with a pyrrolidine group and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.

    Substitution with Pyrrolidine: The pyrimidine ring is then functionalized with a pyrrolidine group through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Attachment of Ethane-1,2-diamine:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrimidine ring and pyrrolidine group play crucial roles in binding to these targets, while the ethane-1,2-diamine moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
  • 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
  • 2-(pyrrolidin-1-yl)pyrimidines

Uniqueness

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethane-1,2-diamine moiety differentiates it from other similar compounds, potentially enhancing its solubility and reactivity.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

N'-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H19N5/c1-9-8-10(13-5-4-12)15-11(14-9)16-6-2-3-7-16/h8H,2-7,12H2,1H3,(H,13,14,15)

InChI Key

BOXFYDRAQPPFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NCCN

Origin of Product

United States

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